molecular formula C17H21ClN2O B14401045 N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide CAS No. 85675-21-4

N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide

Cat. No.: B14401045
CAS No.: 85675-21-4
M. Wt: 304.8 g/mol
InChI Key: LIGAHLIUHOJQRR-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-azaspiro[55]undec-8-ene-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[55]undecane framework, which is a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-azaspiro[55]undec-8-ene-2-carboxamide typically involves multiple steps, starting from readily available precursors One common approach is to use a Diels-Alder reaction to construct the spirocyclic core This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions to form the spirocyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group and the spirocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-(3-Chlorophenyl)-2-azaspiro[5

    Chemistry: The compound’s unique structure makes it an interesting subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: Its potential biological activity, including antimicrobial and anticancer properties, has been explored in various studies.

    Medicine: The compound’s ability to interact with biological targets suggests potential therapeutic applications, particularly in drug development.

    Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but may have different substituents, leading to varied chemical and biological properties.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group can exhibit similar reactivity patterns, particularly in substitution reactions.

    Carboxamide compounds: The presence of a carboxamide group is common in many biologically active molecules, contributing to their stability and reactivity.

Uniqueness

N-(3-Chlorophenyl)-2-azaspiro[55]undec-8-ene-2-carboxamide stands out due to its combination of a spirocyclic core, a chlorophenyl group, and a carboxamide functionality

Properties

CAS No.

85675-21-4

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide

InChI

InChI=1S/C17H21ClN2O/c18-14-6-4-7-15(12-14)19-16(21)20-11-5-10-17(13-20)8-2-1-3-9-17/h1-2,4,6-7,12H,3,5,8-11,13H2,(H,19,21)

InChI Key

LIGAHLIUHOJQRR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC=CC2)CN(C1)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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